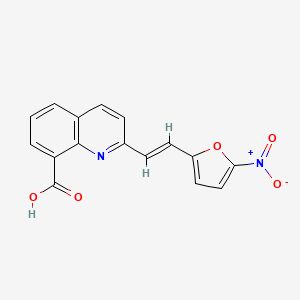
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid is an organic compound that features a quinoline ring system substituted with a nitrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid typically involves the condensation of 5-nitrofurfural with 8-quinolinecarboxylic acid under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of the nitrofuran moiety.
Wirkmechanismus
The mechanism of action of 2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid involves its interaction with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the quinoline ring system can intercalate into DNA, disrupting replication and transcription processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-(2-(5-Nitro-2-furyl)vinyl)pyridine
- **2-(2-(5-Nitro-2-furyl)vinyl)thiazole
- **2-(2-(5-Nitro-2-furyl)vinyl)benzothiazole
Uniqueness
2-(2-(5-Nitro-2-furyl)vinyl)-8-quinolinecarboxylic acid is unique due to the combination of the quinoline and nitrofuran moieties, which confer distinct chemical and biological properties. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
13022-19-0 |
|---|---|
Molekularformel |
C16H10N2O5 |
Molekulargewicht |
310.26 g/mol |
IUPAC-Name |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]quinoline-8-carboxylic acid |
InChI |
InChI=1S/C16H10N2O5/c19-16(20)13-3-1-2-10-4-5-11(17-15(10)13)6-7-12-8-9-14(23-12)18(21)22/h1-9H,(H,19,20)/b7-6+ |
InChI-Schlüssel |
MPLXOYIEPRYMGQ-VOTSOKGWSA-N |
Isomerische SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)/C=C/C3=CC=C(O3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(3-Phenoxypropanoyl)oxy]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B15208009.png)
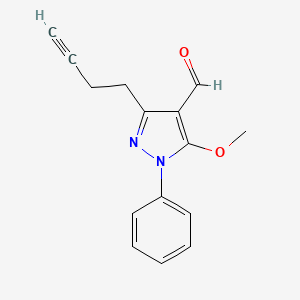
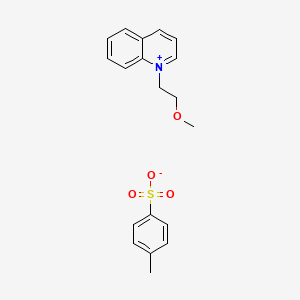
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
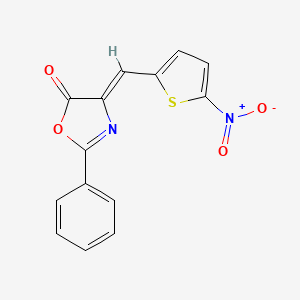
![[1,2,4]triazolo[4,3-a]pyridin-5(1H)-one](/img/structure/B15208054.png)


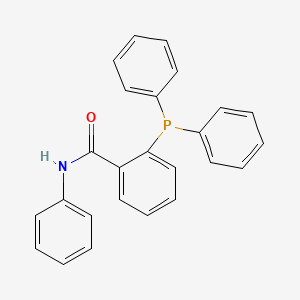
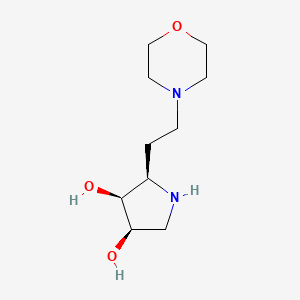
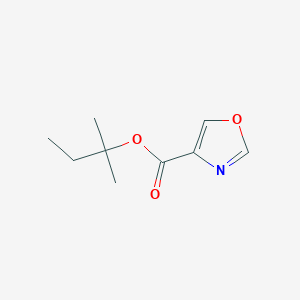
![(4S)-4-{[tert-Butyl(diphenyl)silyl]oxy}-D-proline](/img/structure/B15208084.png)
![4-nitro-N-[(E)-quinolin-4-ylmethylideneamino]aniline](/img/structure/B15208091.png)
